molecular formula C7H9Cl2NOS B2729377 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride CAS No. 2219407-64-2

2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride

Cat. No.: B2729377
CAS No.: 2219407-64-2
M. Wt: 226.12
InChI Key: MAJDUIGTJJIJDZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride is a heterocyclic compound that features a thiazole ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride typically involves the reaction of appropriate thiazole and pyran precursors under controlled conditions. One common method involves the chloromethylation of a thiazole derivative, followed by cyclization with a pyran moiety. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out at temperatures ranging from 0°C to 80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a sulfoxide or sulfone derivative .

Scientific Research Applications

2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1,3-thiazole hydrochloride
  • 4-(Chloromethyl)thiazole hydrochloride
  • 2-Chloro-5-chloromethylthiazole

Uniqueness

Compared to similar compounds, 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride is unique due to the presence of the fused pyran ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-(chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS.ClH/c8-3-7-9-5-1-2-10-4-6(5)11-7;/h1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJDUIGTJJIJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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